molecular formula C12H22N2O2 B1528813 4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one CAS No. 1339660-04-6

4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one

Cat. No. B1528813
CAS RN: 1339660-04-6
M. Wt: 226.32 g/mol
InChI Key: DIBUNZDXQQYXOK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one (CPCP) is a synthetic compound that has been studied for its diverse applications in the scientific research field. It is a cyclic amine that is commonly used as a chiral building block for the synthesis of various compounds. CPCP has been used in the synthesis of various drugs, including anticoagulants, analgesics, and antibiotics. It has also been studied for its potential therapeutic use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. In addition, CPCP has been used in the synthesis of polymers for various biomedical and industrial applications.

Scientific Research Applications

Chemodivergent Synthesis

One notable application is in the field of chemodivergent synthesis. A study demonstrates the efficient synthesis of a library of polysubstituted pyrroles and tetrahydropyridines through one-pot, multicomponent reactions under solvent- and catalyst-free conditions. This process presumably involves a domino Knoevenagel condensation, Michael addition, followed by an intramolecular cyclization sequence, highlighting the compound's utility in facilitating complex chemical transformations (Dhinakaran, Padmini, & Bhuvanesh, 2016).

Asymmetric Organocatalysis

Another significant application involves its use in asymmetric organocatalysis. Hydroxyproline-derived amino acids and amino amides, bearing various functional groups at position four of the pyrrolidine ring, have been reviewed for their roles as organocatalysts in asymmetric reactions of organic compounds. This includes aldol reactions, Mannich reactions, and Michael additions, emphasizing the compound's versatility in promoting enantioselective chemical processes (Zlotin, 2015).

Melanoidin-like Maillard Polymers Formation

Research into the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, identified a trapped N-substituted 2-(hydroxymethyl)pyrrole as a major product. This finding indicates the compound's potential reactivity and role in the formation of melanoidin-like polymers, which have applications in food science and possibly in understanding the chemical foundations of flavor (Tressl, Wondrak, Krüger, & Rewicki, 1998).

Bioactivity Studies

The potential bioactivities of 4-amino tetramic acid derivatives, prepared through 4-amination of pyrrolidine-2,4-diones, have been explored. Some of these derivatives exhibited promising herbicidal activity against dicot Arabidopsis thaliana and fungicidal activity against Pythium sp., showcasing the compound's potential in developing new agrochemicals (Liu, Zhao, Song, Gu, & Wang, 2014).

Advanced Material Synthesis

The compound also finds application in the synthesis of advanced materials. For instance, the catalytic synthesis protocol for pyrroles, starting from renewable resources like secondary alcohols and amino alcohols, demonstrates its utility in the sustainable production of pyrroles. This is particularly significant for materials science, where pyrroles are integral to the development of new catalysts, drugs, and advanced materials (Michlik & Kempe, 2013).

properties

IUPAC Name

4-(aminomethyl)-1-(2-cyclopentyloxyethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c13-8-10-7-12(15)14(9-10)5-6-16-11-3-1-2-4-11/h10-11H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBUNZDXQQYXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCN2CC(CC2=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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